Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Acylsilanes, compounds featuring a silicon atom directly attached to a carbonyl group, represent a fascinating and synthetically versatile class of molecules. Their unique electronic and structural properties impart a distinctive reactivity pattern that deviates significantly from that of conventional ketones. This guide provides a comprehensive overview of the core principles governing the reactivity of the acyl-silicon bond, detailing key transformations, mechanisms, and experimental considerations.
Fundamental Properties of Acylsilanes
The reactivity of acylsilanes is a direct consequence of their unique structural and electronic features. The silicon atom, being less electronegative than carbon, acts as a σ-donor, which polarizes the carbonyl group. This electronic effect, coupled with the distinctively long Si-C(O) bond, governs their chemical behavior.[1][2]
The singular nature of the acyl-silicon bond is evident in its structural parameters and spectroscopic signatures. A summary of these key characteristics is provided below for easy comparison.
Table 1: Spectroscopic Properties of Representative Acylsilanes
| Compound |
C=O IR Stretch (cm⁻¹) |
¹³C NMR δ(C=O) (ppm) |
UV-Vis λ_max (nm) |
| Acetyl(trimethyl)silane |
~1645 |
~242 |
~370 |
| Benzoyl(trimethyl)silane |
~1620 |
~235 |
~388-425 |
Data compiled from various sources.[1][2][3]
The lower carbonyl stretching frequencies compared to simple ketones are indicative of a weakened C=O bond, a result of the electron-releasing nature of the silyl (B83357) group.[2] In ¹³C NMR, the carbonyl carbon signal appears significantly downfield.[1][3]
Table 2: Key Bond Lengths in Acylsilanes
| Bond |
Typical Length (Å) |
Comparison (Simple Ketone, C-C=O) |
| Si-C(O) |
1.926 |
1.51 |
| C=O |
1.21 |
~1.21 |
Data from X-ray diffraction studies.[2]
The most striking feature is the elongated Si-C(O) bond, which is considerably longer than a typical Si-C single bond (1.85–1.90 Å) and plays a crucial role in the molecule's reactivity.[2]
Core Reactivity Pathways
The acyl-silicon bond's reactivity can be broadly categorized into three major pathways: nucleophilic addition to the carbonyl, photochemical rearrangements, and transition-metal-catalyzed transformations.
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Figure 1. Major reactivity pathways of the acylsilane functional group.
Like conventional ketones, acylsilanes undergo nucleophilic addition at the carbonyl carbon. However, the fate of the resulting tetrahedral intermediate is unique. The initial adduct, an α-silyl alkoxide, is often poised to undergo a spontaneous and irreversible intramolecular 1,2-migration of the silyl group from carbon to the oxygen anion. This signature transformation is known as the Brook rearrangement .[1][4]
The Brook rearrangement is a dominant reaction pathway, particularly when the resulting carbanion can be stabilized (e.g., by an adjacent aromatic ring).[1] The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond.[4]
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Carbanion -> Product [label=" 3. Protonation or Elimination", color="#FBBC05"];
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Figure 2. Mechanism of the nucleophile-initiated Brook rearrangement.
This rearrangement is central to the chemistry of acylsilanes, enabling their use as masked acyl anions or homoenolate equivalents. For instance, the reaction of an acylsilane with cyanide anion generates a cyanohydrin that undergoes a Brook rearrangement, and the resulting carbanion can participate in subsequent intramolecular alkylation to form cyclopropanes.[1]
Acylsilanes exhibit rich photochemistry. Upon irradiation with UV or visible light, they can undergo a photo-induced 1,2-Brook rearrangement to generate highly reactive siloxycarbene intermediates.[7][8][9] This process provides a metal-free pathway to generate nucleophilic carbenes under mild conditions.[9]
The accepted mechanism involves the excitation of the acylsilane to a singlet excited state, followed by intersystem crossing (ISC) to a triplet state.[7] The 1,2-silyl shift then occurs, leading to a triplet siloxycarbene, which can undergo another ISC to form the reactive singlet carbene.[7]
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Carbene_T -> Carbene_S [label=" ISC", style=dashed];
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Figure 3. Photochemical generation of siloxycarbenes from acylsilanes.
These generated siloxycarbenes are versatile intermediates that can participate in a wide array of transformations, making them valuable in synthesis.[7] This reactivity has been exploited in "photo-click" reactions, where acylsilanes couple with various partners, such as indoles or pyruvates, under mild light-mediated conditions.[10][11]
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Figure 4. Common reaction pathways for photogenerated siloxycarbenes.
The acyl-silicon bond can be activated by various transition metals, opening up another dimension of reactivity.[6][12][13] These transformations often involve the oxidative addition of the C–Si bond to a low-valent metal center.[6]
Key reactions in this category include:
-
Decarbonylation: Rhodium complexes can catalyze the removal of the carbonyl group, converting acylsilanes to silanes.[14]
-
Cross-Coupling: Acylsilanes can serve as acyl anion equivalents in palladium-catalyzed cross-coupling reactions with aryl halides.[15]
-
Annulation and Addition: Palladium catalysts can promote the addition of the C-Si bond across alkynes, leading to functionalized alkenylsilanes or indanones.[14]
-
Directed C-H Functionalization: The acylsilane moiety can act as a weakly-coordinating directing group, enabling site-selective functionalization of proximal C-H bonds with catalysts based on Co(III), Rh(III), or Ir(III).[13][16]
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving acylsilanes.
This protocol is based on the widely used Corey-Seebach umpolung strategy.[17]
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Figure 5. Experimental workflow for the synthesis of acylsilanes via the dithiane route.
-
Preparation of 2-silyl-1,3-dithiane: To a solution of 1,3-dithiane in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Allow the solution to warm to 0 °C for 1-2 hours. Cool the resulting solution to -78 °C and add trialkylsilyl chloride (1.1 equiv). Allow the mixture to warm to room temperature and stir overnight. Quench with water and extract the product with an organic solvent (e.g., ether). Purify the crude 2-silyl-1,3-dithiane by distillation or chromatography.
-
Alkylation: Dissolve the 2-silyl-1,3-dithiane in anhydrous THF at -78 °C. Add n-butyllithium (1.1 equiv) and stir for 2 hours at -30 °C. Cool the solution back to -78 °C and add the desired alkylating agent (R-X, 1.1 equiv). Allow the reaction to warm slowly to room temperature.
-
Hydrolysis (Deprotection): The crude 2-alkyl-2-silyl-1,3-dithiane is dissolved in a solvent mixture such as acetonitrile/water (e.g., 9:1). A deprotection agent like N-bromosuccinimide (NBS) or mercury(II) chloride with calcium carbonate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: After quenching, the product is extracted, and the combined organic layers are washed and dried. The final acylsilane is purified by column chromatography or distillation.[2]
This protocol describes a typical reaction of an acylsilane with an organolithium reagent.
-
Reaction Setup: Dissolve the acylsilane (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to -78 °C.
-
Nucleophilic Addition: Add the organolithium reagent (e.g., phenyllithium, 1.1 equiv) dropwise via syringe. Stir the reaction at -78 °C for 1-2 hours. At this stage, the α-silyl alkoxide intermediate is formed.
-
Inducing Rearrangement: The Brook rearrangement may occur spontaneously upon warming or can be facilitated by adding a catalytic amount of a base like KH if necessary.[1] The reaction is allowed to warm to room temperature and stirred until completion.
-
Workup: The reaction is quenched by the addition of a proton source, typically saturated aqueous NH₄Cl. The product (a silyl ether) is extracted with an organic solvent, dried, and purified by chromatography.[18]
This protocol outlines the generation of a siloxycarbene and its trapping with an alcohol.[3]
-
Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the acylsilane (1.0 equiv) in a suitable solvent that also acts as the trapping agent (e.g., methanol). The solution should be deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes.[9]
-
Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp or high-power LEDs at a specific wavelength, such as 405 nm or 419 nm).[7][9] The reaction progress is monitored by TLC or GC-MS.
-
Workup: Once the starting material is consumed, the solvent is removed under reduced pressure.
-
Purification: The resulting product, typically a mixed acetal, is purified by column chromatography.[5] Note that these products can sometimes be sensitive to acidic conditions, such as silica (B1680970) gel.[5]
Conclusion
The acyl-silicon bond possesses a rich and diverse reactivity profile that makes acylsilanes powerful building blocks in modern organic synthesis. Their ability to undergo nucleophile-induced Brook rearrangements, generate siloxycarbenes photochemically, and participate in a variety of transition-metal-catalyzed transformations provides chemists with unique tools for constructing complex molecular architectures. A thorough understanding of these fundamental reaction pathways is essential for leveraging the full synthetic potential of this remarkable functional group in fields ranging from natural product synthesis to materials science and drug discovery.
References